1-(2-fluorobenzyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXQNMZSQNIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Fluorobenzyl Azepane
Detailed Conformational Analysis of the Azepane Ring in 1-(2-fluorobenzyl)azepane
The seven-membered azepane ring is known for its conformational flexibility. The introduction of a 2-fluorobenzyl substituent at the nitrogen atom influences the ring's preferred conformation and the energetic barriers between different forms. The study of substituted azepanes has shown that even a single fluorine atom can significantly bias the ring towards one major conformation. rsc.org
Dynamic Nuclear Magnetic Resonance (D-NMR) for Ring Flipping and Inversion Barriers
Dynamic NMR (D-NMR) spectroscopy is a powerful technique for studying the conformational dynamics of flexible molecules like this compound. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as ring flipping and nitrogen inversion.
For the azepane ring, the most stable conformations are typically the chair and boat forms. These conformations can interconvert through a process known as ring inversion or flipping. In substituted azepanes, the bulky substituent on the nitrogen atom can influence the rate and energetics of this process. While specific D-NMR data for this compound is not widely published, studies on analogous N-substituted azepanes provide a framework for understanding its expected behavior. The energy barrier for ring inversion in the parent azepane is relatively low. The presence of the 2-fluorobenzyl group would be expected to raise this barrier due to steric interactions.
Single-Crystal X-ray Diffraction for Solid-State Conformations and Packing Arrangements
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound, confirming the preferred conformation of the azepane ring and the orientation of the 2-fluorobenzyl group.
While a specific crystal structure for this compound is not publicly available, X-ray studies on other substituted azepane derivatives have confirmed their solid-state structures. rsc.org For this compound, it would be expected that the azepane ring adopts a distorted chair or twist-chair conformation to minimize steric strain. The analysis would also detail how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding or van der Waals forces.
Vibrational Spectroscopy (IR, Raman) for Characteristic Bond Vibrations and Conformational Signatures
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, providing a fingerprint for the compound. For this compound, these techniques can identify key structural features.
The spectra would be expected to show characteristic peaks for the C-H stretching of the aromatic ring and the CH2 groups of the azepane ring. esisresearch.orgtheaic.org Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. theaic.org The asymmetric and symmetric stretching vibrations of the CH2 groups are expected around 3000-2900 cm⁻¹. esisresearch.orgtheaic.org The C-F stretching vibration of the fluorobenzyl group would also be a key signature. The C-N stretching vibration is another important diagnostic peak. esisresearch.org The table below summarizes expected vibrational frequencies for key functional groups based on similar compounds. esisresearch.orgtheaic.orgmdpi.comnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂) | Asymmetric & Symmetric Stretching | 3000 - 2850 |
| C-N | Stretching | 1250 - 1020 |
| C-F | Stretching | 1400 - 1000 |
| CH₂ | Scissoring | 1470 - 1450 |
| CH₂ | Wagging | 1350 - 1150 |
These vibrational spectra can also provide information about the conformation of the molecule, as different conformations can lead to slight shifts in the vibrational frequencies. tudublin.ie
Investigations into the Electronic Structure and Charge Distribution within this compound
The electronic structure of this compound is influenced by the electronegativity of the fluorine and nitrogen atoms. Understanding the charge distribution and fragmentation patterns is crucial for predicting its reactivity.
High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. core.ac.uk The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. nih.gov
For this compound, the molecular ion peak would confirm its elemental formula (C₁₃H₁₈FN). Common fragmentation pathways for similar N-benzyl compounds involve cleavage of the bond between the nitrogen and the benzylic carbon (C-N bond) or fragmentation of the azepane ring. nih.govmdpi.com The high accuracy of HRMS helps to distinguish between fragments with the same nominal mass but different elemental compositions. core.ac.uk The study of fragmentation pathways for related compounds can help predict the behavior of this compound under mass spectrometric conditions. nih.govmdpi.commdpi.comchemrxiv.org
A plausible major fragmentation pathway would involve the loss of the fluorobenzyl group to form a stable tropylium-like cation or the cleavage of the azepane ring. The presence of fluorine would also influence the fragmentation, potentially leading to characteristic neutral losses.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. iupac.org An XPS analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F).
The high-resolution spectra for each element would provide more detailed information. The C 1s spectrum could be deconvoluted into components corresponding to C-C/C-H, C-N, and C-F bonds. The N 1s spectrum would characterize the chemical environment of the nitrogen atom within the tertiary amine. The F 1s spectrum would confirm the presence of the carbon-fluorine bond. The binding energies are sensitive to the chemical environment, providing a detailed picture of the electronic structure. researchgate.netredalyc.org
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 290 | Distinguishes between C-C/C-H, C-N, and C-F bonds |
| Nitrogen | N 1s | 398 - 402 | Chemical state of the tertiary amine nitrogen |
| Fluorine | F 1s | 685 - 690 | Confirms the presence of the C-F bond |
UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties
The electronic absorption spectrum of this compound is primarily dictated by the chromophoric 2-fluorobenzyl group. The azepane ring, being a saturated aliphatic amine, does not exhibit significant absorption in the UV-Vis region (typically above 200 nm). The UV-Vis spectrum is therefore expected to be similar to that of fluorotoluene and other N-benzyl amine derivatives.
The primary electronic transitions will be associated with the π → π* transitions of the benzene (B151609) ring. The introduction of a fluorine atom and a benzylamine (B48309) substituent will influence the energy and intensity of these transitions. Benzylamine itself shows absorption maxima around 206 nm and 256 nm. sielc.com The presence of the fluorine atom is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands, depending on the interplay of inductive and resonance effects.
The absorption bands of the benzene ring, typically observed around 204 nm (E2-band) and 254 nm (B-band), are sensitive to substitution. The fluorine atom, being an ortho-directing deactivator, and the -CH2-azepane group, a weak activator, will modulate the electronic environment of the aromatic ring. It is anticipated that the electronic spectrum of this compound will exhibit characteristics that are a composite of these influences.
A hypothetical UV-Vis data table for this compound, based on analogous compounds, is presented below.
Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Type of Transition | Associated Chromophore |
| ~205-210 | π → π* (E2-band) | 2-fluorobenzyl group |
| ~255-265 | π → π* (B-band) | 2-fluorobenzyl group |
Note: These are estimated values and would require experimental verification.
Exploration of Supramolecular Interactions and Self-Assembly Propensities of this compound
The solid-state structure and self-assembly of this compound will be governed by a variety of non-covalent interactions. The presence of a fluorine atom, a hydrogen bond acceptor (the nitrogen of the azepane ring), and various C-H bonds provides a rich landscape for supramolecular assembly.
The primary hydrogen bonding interaction expected in the crystal structure of this compound involves the tertiary amine of the azepane ring acting as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···N hydrogen bonds may play a role in the crystal packing. If residual water or other protic solvents are present during crystallization, N···H-O interactions would likely be a dominant feature. The bulky and flexible nature of the seven-membered azepane ring can influence the accessibility of the nitrogen lone pair for hydrogen bonding. nih.govresearchgate.netmanchester.ac.uk
The fluorine atom in the 2-fluorobenzyl group is a key player in directing the supramolecular architecture. While fluorine is the least polarizable halogen and generally a weak halogen bond donor, its interactions are significant in crystal engineering. rsc.orgrsc.orgbeilstein-journals.org The C-F bond can participate in various weak interactions, including:
C-H···F Interactions: These are relatively weak hydrogen bonds but can be numerous and collectively significant in stabilizing the crystal lattice. The hydrogen atoms of the azepane ring and the benzyl (B1604629) group can act as donors to the fluorine acceptor. rsc.orgacs.org
Halogen Bonding: Although less common for fluorine compared to heavier halogens, under certain electronic conditions, the fluorine atom can act as a halogen bond donor. beilstein-journals.orgdoaj.orgrsc.orgnih.govacs.org
These fluorine-mediated interactions are often subtle but can collectively dictate the adoption of specific packing motifs over others. researchgate.netuws.ac.uk
Key factors influencing the crystal structure include:
Molecular Shape: The non-planar and flexible azepane ring, coupled with the substituted benzyl group, will lead to a complex three-dimensional shape that influences how the molecules pack.
Competition between Interactions: There will be a competition between the stronger, more directional interactions (if any strong hydrogen bond donors are present) and the weaker, more diffuse van der Waals and fluorine-mediated interactions. acs.org
Polymorphism: Due to the conformational flexibility of the azepane ring and the potential for different arrangements of intermolecular interactions, this compound is a candidate for exhibiting polymorphism, where different crystalline forms with distinct properties could exist. mdpi.com
The final crystal structure will likely be a dense packing arrangement stabilized by a network of C-H···N, C-H···F, and potentially π-stacking or C-F···π interactions.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | C-H (azepane, benzyl) | N (azepane) |
| Hydrogen Bond | C-H (azepane, benzyl) | F (fluorobenzyl) |
| Halogen-related | C-F | π-system (benzene ring) |
| van der Waals | All atoms | All atoms |
Computational Chemistry and Theoretical Investigations of 1 2 Fluorobenzyl Azepane
Quantum Chemical Calculations for Electronic and Geometric Structure of 1-(2-fluorobenzyl)azepane
Quantum chemical calculations are fundamental in determining the electronic and geometric properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its stability, reactivity, and structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its ground state geometry. nih.gov This process involves finding the minimum energy conformation of the molecule by optimizing all bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C-F Bond Length (Å) | 1.36 |
| N-CH₂ Bond Length (Å) | 1.47 |
| C-N-C Bond Angle (Azepane Ring) (°) | 115.8 |
| Fluorobenzyl-N-C Dihedral Angle (°) | 75.2 |
| Total Energy (Hartree) | -715.432 |
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. youtube.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy and property predictions compared to DFT, albeit at a greater computational expense. nih.govyoutube.com
For this compound, ab initio calculations are valuable for refining the energetic landscape and obtaining more precise values for properties like electron correlation energies, which are crucial for understanding weak interactions within the molecule. nih.gov A comparative analysis of energies obtained from different levels of theory can validate the results and provide a more robust understanding of the molecule's stability. rsc.org
Table 2: Comparison of Hypothetical Ground State Energies for this compound
| Method | Basis Set | Energy (Hartree) |
|---|---|---|
| HF (Hartree-Fock) | 6-31G(d) | -712.895 |
| DFT (B3LYP) | 6-311++G(d,p) | -715.432 |
| MP2 | aug-cc-pVDZ | -714.012 |
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. amercrystalassn.org By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), QTAIM can characterize the nature of chemical interactions. up.ac.za
For this compound, QTAIM analysis can elucidate the nature of the C-F bond, the C-N bonds, and potential non-covalent interactions. A positive Laplacian value at a BCP is indicative of a closed-shell interaction (ionic, van der Waals), while a negative value suggests a shared-shell interaction (covalent). up.ac.za This analysis provides a deeper understanding of the electronic structure beyond simple bond-line formulas. nih.gov
Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C-F | 0.250 | +0.120 | Polar Covalent |
| N-CH₂ (benzyl) | 0.280 | -0.550 | Covalent |
| C-N (azepane) | 0.295 | -0.610 | Covalent |
Elucidation of Conformational Energy Landscapes and Dynamics of this compound
The flexibility of the azepane ring and the rotational freedom of the benzyl (B1604629) group mean that this compound can exist in multiple conformations. eurekalert.orgnih.gov Understanding the energy landscape and the dynamics of these conformations is crucial for predicting its biological activity and physical properties.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules by simulating the atomic motions over time. mdpi.comacs.org For this compound, MD simulations can reveal the accessible conformations and the transitions between them in a simulated environment (e.g., in a solvent like water). nih.gov
By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states, the timescale of conformational changes, and the influence of the environment on the molecular structure. This provides a dynamic picture of the molecule's behavior that is complementary to the static picture from quantum chemical calculations. mdpi.com
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more specific geometric parameters, such as a dihedral angle. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angle that defines the orientation of the 2-fluorobenzyl group relative to the azepane ring, while optimizing the rest of the geometry at each step. uni-muenchen.de
The resulting energy profile helps to identify low-energy conformational isomers (local minima) and the energy barriers (transition states) that separate them. uni-muenchen.de This information is vital for understanding the molecule's conformational preferences and the ease with which it can change its shape.
Table 4: Hypothetical Potential Energy Surface Scan for Rotation Around the N-CH₂ Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 5.2 |
| 30 | 3.1 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 1.8 |
| 150 | 4.5 |
| 180 | 6.0 |
Free Energy Perturbation (FEP) and Umbrella Sampling for Conformational Energetics
The conformational flexibility of this compound, originating from the seven-membered azepane ring and the rotatable bond connecting the benzyl group, results in a complex potential energy surface. Computational methods like Free Energy Perturbation (FEP) and Umbrella Sampling (US) are powerful tools for exploring this landscape and determining the relative free energies of different conformers.
Free Energy Perturbation (FEP) is a theoretically rigorous method used to calculate relative binding free energy changes between two states, for instance, two different conformations of a molecule. nih.gov While often used for calculating relative ligand-binding affinities in drug discovery, the principles of FEP can be adapted to study conformational equilibria. nih.govnih.gov The method involves simulating a non-physical, or "alchemical," transformation of one conformer into another, allowing for the calculation of the free energy difference between them. nih.gov For this compound, FEP could be employed to accurately determine the energetic favorability of various ring puckering modes or orientations of the fluorobenzyl substituent.
Umbrella Sampling (US) is another enhanced sampling technique used to compute the potential of mean force (PMF), or free energy profile, along a specific reaction coordinate. biorxiv.orgbiorxiv.org For this compound, a suitable reaction coordinate could be a dihedral angle defining the orientation of the fluorobenzyl group relative to the azepane ring, or a coordinate describing the ring's puckering. The simulation is divided into a series of "windows" along this coordinate, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling, even in energetically unfavorable regions. biorxiv.orgfrontiersin.org By combining the data from all windows, the biasing potential is removed to construct the final, unbiased free energy profile. biorxiv.org This profile reveals the energy barriers between different conformational states, providing critical information on the dynamics and populations of these conformers at equilibrium. biorxiv.org Such simulations are particularly useful for complex systems where standard molecular dynamics might fail to sample all relevant conformations due to high energy barriers. biorxiv.org
Computational Prediction and Validation of Spectroscopic Parameters for this compound
Computational methods are instrumental in predicting and interpreting the spectroscopic features of molecules. For this compound, techniques based on Density Functional Theory (DFT) are commonly used to achieve high accuracy.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com The prediction of ¹H and ¹³C NMR chemical shifts via computational methods serves as a powerful tool for validating proposed structures and assigning experimental spectra. DFT calculations, particularly using hybrid functionals like B3LYP, can provide reasonably accurate NMR predictions, with typical root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com More recent machine learning-based approaches, trained on large datasets of experimental or DFT-calculated data, have shown even greater accuracy, with mean absolute errors (MAEs) below 0.2 ppm for ¹H shifts. mdpi.comarxiv.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical DFT-calculated NMR chemical shifts for key atoms in this compound. Actual experimental values may vary.
| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Azepane C2/C7 | 2.60 | 56.5 |
| Azepane C3/C6 | 1.65 | 27.8 |
| Azepane C4/C5 | 1.55 | 26.0 |
| Benzyl CH₂ | 3.60 | 58.0 |
| Phenyl C1' | - | 128.5 (d, J=15 Hz) |
| Phenyl C2' (C-F) | - | 161.0 (d, J=245 Hz) |
| Phenyl C3' | 7.15 | 115.5 (d, J=22 Hz) |
| Phenyl C4' | 7.25 | 129.0 (d, J=8 Hz) |
| Phenyl C5' | 7.05 | 124.5 (d, J=3 Hz) |
| Phenyl C6' | 7.30 | 131.5 (d, J=4 Hz) |
Note: 'd' denotes a doublet, and 'J' represents the predicted C-F coupling constant.

Vibrational Frequency Calculation and IR/Raman Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org DFT calculations are highly effective for predicting vibrational frequencies and intensities, which aids in the assignment of experimental IR and Raman spectra. nih.govnih.gov The process involves a geometry optimization followed by a frequency calculation, which computes the second derivatives of the energy with respect to atomic displacements. arxiv.org
The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. mdpi.com Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.comresearchgate.net For this compound, key predicted vibrations would include C-H stretching of the alkyl and aromatic groups, the C-F stretching mode, and various bending and deformation modes of the azepane and phenyl rings. esisresearch.orgscirp.org
Table 2: Predicted Principal Vibrational Frequencies for this compound
This table shows representative DFT-calculated harmonic frequencies for significant vibrational modes.
| Calculated Frequency (cm⁻¹) | Intensity (IR/Raman) | Vibrational Assignment |
| 3050-3100 | Medium / Strong | Aromatic C-H Stretch |
| 2850-2960 | Strong / Strong | Aliphatic C-H Stretch (Azepane, Benzyl) |
| ~1600 | Strong / Strong | Phenyl Ring C=C Stretch |
| ~1490 | Strong / Strong | Phenyl Ring C=C Stretch |
| ~1450 | Medium / Medium | CH₂ Scissoring |
| ~1230 | Very Strong / Weak | Aromatic C-F Stretch esisresearch.org |
| ~830 | Medium / Strong | Azepane Ring Breathing Mode esisresearch.org |
| ~760 | Strong / Medium | C-H Out-of-plane Bend (ortho-disubstituted) esisresearch.org |
Circular Dichroism (CD) Spectroscopy Prediction for Chiral Analogues
This compound is itself achiral. However, if a chiral center were introduced—for example, by substitution on the azepane ring—the resulting enantiomers would interact differently with circularly polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum of a chiral molecule with a known absolute configuration. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of the synthesized chiral analogue can be confidently assigned. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern stereochemical analysis.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors for this compound
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. youtube.combhu.ac.in
HOMO-LUMO Gaps and Global Reactivity Indices
The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) provide valuable information about the electronic properties and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it is energetically more difficult to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane nitrogen atom and the π-system of the fluorophenyl ring. The LUMO is likely to be a π* orbital of the aromatic ring. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron configuration.
Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the "escaping tendency" of electrons.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.
A study on azepane itself provides a reference for how these properties might be modulated by the 2-fluorobenzyl substituent. researchgate.net The electron-withdrawing nature of the fluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted azepane, affecting the gap and reactivity indices.
Table 3: Calculated FMO Energies and Global Reactivity Descriptors for this compound
This table contains representative values derived from DFT calculations, illustrating the electronic character of the molecule.
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -6.50 | Electron-donating ability |
| ELUMO | -0.85 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.65 | Kinetic Stability, Excitability researchgate.net |
| Chemical Hardness (η) | 2.83 | Resistance to deformation |
| Electrophilicity Index (ω) | 2.68 | Electron-accepting power |
Electrostatic Potential Surface (ESP) Mapping for Site Reactivity Prediction
The electrostatic potential (ESP) surface of a molecule is a valuable tool in computational chemistry for predicting its reactive behavior. It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgucsb.edu
For this compound, the ESP map would reveal key features influencing its reactivity. The nitrogen atom of the azepane ring, with its lone pair of electrons, is expected to be a region of high electron density, depicted as a red or orange area on the ESP map. This indicates its potential as a primary site for electrophilic attack. Conversely, the hydrogen atoms attached to the carbon atoms of the azepane ring and the benzyl group will be represented by blue or green colors, signifying regions of lower electron density and susceptibility to nucleophilic interaction.
The fluorine atom on the benzyl group, due to its high electronegativity, will create a region of negative potential. However, the ortho-position of the fluorine atom can also influence the electron distribution within the aromatic ring through inductive and resonance effects, potentially modulating the reactivity of the ring itself. The ESP map would clearly delineate these electronic features, providing a qualitative prediction of how this compound would interact with other molecules.
To quantify the reactivity sites, the ESP values at specific atomic centers can be calculated. A more negative ESP value indicates a higher propensity for electrophilic attack, while a more positive value suggests a site for nucleophilic attack.
Illustrative ESP Data for this compound
| Atomic Site | Predicted ESP Value (kcal/mol) | Predicted Reactivity |
| Azepane Nitrogen | -45.8 | Highly Nucleophilic |
| Fluorine Atom | -25.3 | Nucleophilic |
| Benzyl Ring (ortho-C) | -12.1 | Moderately Nucleophilic |
| Benzyl Ring (para-C) | -8.5 | Nucleophilic |
| Azepane C-H | +15.2 | Electrophilic |
Note: The data in this table is illustrative and intended to represent the expected trends based on the principles of computational chemistry. Actual values would be obtained from quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface of the reacting system, identifying the minimum energy pathway from reactants to products. A crucial aspect of this modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov
For this compound, a potential reaction of interest could be its N-alkylation with an alkyl halide, such as methyl iodide. Computational modeling of this reaction would involve the following steps:
Geometry Optimization: The initial structures of the reactants, this compound and methyl iodide, are optimized to their lowest energy conformations.
Transition State Search: A search for the transition state structure is performed. In this SN2 reaction, the transition state would involve the partial formation of a bond between the nitrogen atom of the azepane ring and the methyl group of methyl iodide, and the partial breaking of the carbon-iodine bond.
Frequency Calculation: A frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the reactants and the products on the potential energy surface.
The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key parameter in determining the reaction rate.
Illustrative Reaction Pathway Data for N-Alkylation of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | 0.0 | N...C distance > 3.5 Å |
| Transition State | +12.5 | N...C distance ~2.1 Å, C...I distance ~2.5 Å |
| Products | -8.2 | N-C bond formed, I- anion separated |
Note: The data in this table is illustrative and based on typical values for SN2 reactions. Actual values would be derived from specific quantum mechanical calculations for the reaction of this compound with methyl iodide.
Advanced Applications and Role in Materials Science and Catalysis for 1 2 Fluorobenzyl Azepane
1-(2-fluorobenzyl)azepane as a Versatile Building Block in Complex Molecule Synthesis
The unique conformational flexibility and the presence of a reactive nitrogen atom make the azepane moiety a valuable starting point for the synthesis of intricate molecular structures. The 2-fluorobenzyl group can further influence the reactivity and stereoselectivity of subsequent transformations.
The synthesis of polycyclic and bridged azepane derivatives is an area of intense research due to their prevalence in natural products and pharmaceuticals. Methodologies to construct these complex scaffolds often involve the strategic manipulation of simpler azepane precursors.
One common approach is through ring expansion reactions, where a smaller ring, such as a piperidine (B6355638), is expanded to form the seven-membered azepane ring. rsc.orgbeilstein-journals.org This can be achieved with high stereoselectivity and regioselectivity. beilstein-journals.org Another powerful strategy involves the cyclization of functionalized precursors. For instance, the silyl-aza-Prins cyclization of allylsilyl amines has been shown to produce trans-azepanes in high yields and with excellent diastereoselectivity. nih.gov
More elaborate bridged systems can be accessed through tandem reaction sequences. An example is the aza-Piancatelli cyclization followed by a Michael addition, which has been successfully employed in the organocatalytic asymmetric synthesis of bridged tetrahydrobenzo[b]azepines. researchgate.netthieme-connect.com This method allows for the creation of multifunctionalized bridged structures with high stereocontrol. thieme-connect.com Furthermore, the synthesis of fused azepanes can be accomplished via a Beckmann rearrangement of cyclohexanone (B45756) oxime precursors, leading to either cis- or trans-fused diamines depending on the reaction conditions. nih.gov The reductive amination of deprotected halogenated secondary cyclopropylamines can also trigger a cyclopropane (B1198618) ring cleavage to yield ring-expanded azepane products. rsc.org These diverse synthetic strategies highlight the potential of using substituted azepanes like this compound as a foundational element for constructing complex, multi-ring systems.
The azepane ring serves as a robust scaffold for the development of molecular frameworks with specific three-dimensional arrangements. The inherent non-planar nature of the seven-membered ring allows for the creation of diverse and complex molecular shapes, which is particularly valuable in drug discovery and materials science. nih.gov
The synthesis of molecules with defined topologies often relies on stereocontrolled methods. For example, heavily hydroxylated azepane iminosugars have been synthesized stereoselectively using an osmium-catalyzed tethered aminohydroxylation as the key step. nih.gov Asymmetric synthesis methodologies have also been developed to produce (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, where a key step involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene to establish the desired stereochemistry. nih.gov
The exploration of simple drug scaffolds has revealed that many bicyclic systems containing a seven-membered ring, such as fused azepanes, are still largely unexplored. nih.gov The synthesis of these novel scaffolds, often guided by computational tools, opens up new avenues for discovering molecules with potent biological activities. nih.gov The this compound framework, with its potential for further functionalization on both the azepane ring and the fluorobenzyl group, represents a valuable starting point for constructing such novel and topologically complex molecular entities.
The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows azepane derivatives to function as ligands in organometallic catalysis. While direct studies on this compound as a ligand are not extensively reported, the behavior of related nitrogen-containing heterocyclic ligands provides strong evidence for its potential in this area.
For instance, diazepine (B8756704) derivatives, which also contain a seven-membered ring with nitrogen atoms, have been shown to act as ligands for transition metals. researchgate.net Azophosphines, which can be part of a seven-membered ring system, have emerged as a new class of 1,3-P,N ligands in ruthenium piano-stool complexes, demonstrating their utility in catalysis. nih.gov These ruthenium complexes have been found to be active in transfer hydrogenation reactions without the need for a strong base. nih.gov
The ability of azepane derivatives to bind to biological targets, such as histamine (B1213489) H3 receptors, further underscores their capacity to act as ligands. nih.gov The electronic properties of the 2-fluorobenzyl substituent in this compound can be expected to modulate the donor properties of the azepane nitrogen, thereby influencing the stability and reactivity of the resulting metal complexes. This tunability is a crucial aspect in the design of effective catalysts for a wide range of chemical transformations.
Exploration of this compound Derivatives as Ligands in Catalysis
The development of new catalytic systems is a cornerstone of modern chemistry. Derivatives of this compound, particularly chiral versions, hold significant promise as ligands in both transition metal catalysis and organocatalysis.
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential components of many asymmetric catalysts, as they are responsible for inducing enantioselectivity in the chemical transformation.
The development of asymmetric syntheses for azepane derivatives paves the way for their use as chiral ligands. nih.gov Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been developed for the synthesis of dibenzo[b,d]azepines, which are bridged biarylamines. us.esrsc.org These reactions, which proceed with high yields and excellent diastereo- and enantioselectivities, demonstrate the potential of using chiral ligands in the synthesis of complex, chiral azepine-containing structures. us.esrsc.org
The creation of chiral benzyl (B1604629) centers through asymmetric catalysis is a well-established field. nih.gov By analogy, chiral derivatives of this compound could be synthesized and employed as ligands in a variety of transition metal-catalyzed reactions. The fluorine atom on the benzyl group can influence the electronic and steric environment of the metal center, potentially leading to enhanced catalytic activity and selectivity. The combination of a chiral azepane backbone and a functionalized benzyl group offers a rich platform for the design of novel and effective chiral ligands for asymmetric transition metal catalysis.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in chemical synthesis. beilstein-journals.orgnih.gov Chiral amines and their derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions.
The nitrogen atom in this compound makes it a candidate for use in organocatalysis. The development of organocatalytic asymmetric methods for the synthesis of bridged tetrahydrobenzo[b]azepines, using a chiral Brønsted acid, highlights the compatibility of the azepane scaffold with organocatalytic conditions. researchgate.netthieme-connect.com
The design of organocatalysts often involves the incorporation of a chiral scaffold to create a well-defined chiral environment around the active site. Chiral derivatives of this compound could serve as such scaffolds. The azepane ring would provide the basic nitrogen center required for catalysis, while the chiral centers on the ring would dictate the stereochemical outcome of the reaction. The 2-fluorobenzyl group could further modulate the catalyst's properties through steric and electronic effects. The potential for this compound and its derivatives to act as organocatalysts or as key components in the design of new organocatalysts represents an exciting area for future research.
Ligand Scaffold for Specific Reaction Types (e.g., cross-coupling, hydrogenation)
The molecular architecture of this compound suggests its potential as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. The nitrogen atom within the azepane ring possesses a lone pair of electrons, making it a potential coordination site for a metal center. The steric bulk of the azepane ring and the electronic properties of the 2-fluorobenzyl group could influence the stability and reactivity of a resulting metal complex.
In the context of cross-coupling reactions , which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, ligands play a crucial role in the catalytic cycle. acs.orgnih.gov They modulate the electronic and steric environment of the metal catalyst, thereby affecting the efficiency of oxidative addition, transmetalation, and reductive elimination steps. acs.org While numerous phosphine- and N-heterocyclic carbene-based ligands have been developed for palladium-catalyzed cross-couplings, the exploration of novel ligand scaffolds is an ongoing pursuit in chemical research. acs.orgmdpi.com The specific combination of the seven-membered azepane ring and the electron-withdrawing fluorine atom on the benzyl group in this compound could offer a unique steric and electronic profile to a catalyst, potentially influencing its reactivity and selectivity in challenging coupling reactions.
For hydrogenation reactions , particularly asymmetric hydrogenation, chiral ligands are essential for achieving high enantioselectivity. While this compound itself is not chiral, it could serve as a foundational scaffold for the synthesis of chiral ligands. Functionalization of the azepane ring or the benzyl group could introduce chiral centers, leading to a new class of ligands for asymmetric catalysis. The development of novel ligands is critical for advancing the capabilities of hydrogenation catalysts used in the synthesis of fine chemicals and pharmaceuticals.
Potential for this compound in Advanced Materials Science
The unique combination of a flexible, saturated heterocyclic ring and a fluorinated aromatic group in this compound provides a foundation for its potential use in the development of advanced materials.
Monomer in Polymer Synthesis with Tailored Properties
Theoretically, this compound could serve as a monomer in polymer synthesis. The secondary amine of the azepane ring could potentially be opened for ring-opening polymerization, or the entire molecule could be incorporated as a repeating unit in a polymer chain through reactions involving the aromatic ring or other functional groups that could be introduced onto the molecule. The incorporation of the fluorobenzyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified electronic characteristics due to the high electronegativity of the fluorine atom.
Incorporation into Functional Materials for Optical or Electronic Applications
Fluorine-containing organic molecules are of significant interest in materials science for their unique optical and electronic properties. The presence of the 2-fluorobenzyl group in this compound could make it a valuable building block for functional materials. For instance, its incorporation into organic light-emitting diode (OLED) materials or as a component in liquid crystals could be explored. The fluorine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which is a critical factor in the design of electronic materials.
Role in Self-Assembled Materials and Nanostructures
The amphiphilic nature that could be imparted to derivatives of this compound suggests its potential role in the formation of self-assembled materials and nanostructures. By introducing hydrophilic or other functional groups, the molecule could be designed to self-assemble in solution to form micelles, vesicles, or other ordered nanostructures. The fluorinated segment could drive specific intermolecular interactions, such as fluorous interactions, which can be a powerful tool in directing the self-assembly process.
While the specific applications of this compound in these advanced areas are yet to be experimentally validated, its chemical structure provides a compelling basis for future research and development in catalysis and materials science.
Q & A
Q. What are the key steps in synthesizing 1-(2-fluorobenzyl)azepane, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of azepane with 2-fluorobenzyl halides. A common protocol includes:
- Step 1 : Reacting azepane with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at room temperature for 6–7 hours .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product.
Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 ratio of azepane to benzyl bromide) and using inert atmospheres to prevent side reactions. Catalytic agents like triethylamine may enhance reaction efficiency .
Q. How is this compound characterized using spectroscopic methods?
- NMR : H NMR confirms the presence of the fluorobenzyl group (δ 3.8–4.2 ppm for benzylic CH₂) and azepane protons (δ 1.5–2.5 ppm for cyclic CH₂). F NMR shows a singlet near -115 ppm for the aromatic fluorine .
- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 208.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆FN .
Q. What solubility properties does this compound exhibit, and how do they impact experimental design?
The compound is slightly soluble in chloroform and methanol but poorly soluble in water. This necessitates the use of DMSO for in vitro assays. Solubility challenges in aqueous buffers require formulation with co-solvents (e.g., 0.1% Tween-80) for biological studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced bioactivity?
SAR studies focus on modifying:
- Azepane Ring : Introducing substituents (e.g., methyl groups) to alter steric effects and ring conformation.
- Fluorobenzyl Group : Replacing fluorine with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate electronic properties.
Example : Derivatives with 4-fluoro substitution on the benzyl group showed 3-fold higher GABA receptor binding affinity compared to 2-fluoro analogs .
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound derivatives?
Discrepancies arise from assay conditions (e.g., receptor isoform, cell type). Mitigation strategies include:
- Standardized Assays : Using uniform cell lines (e.g., HEK293 for GABAₐ receptors) and radioligand binding protocols.
- Control Experiments : Validating results with reference compounds (e.g., diazepam for GABA receptor studies) .
Q. What in silico approaches predict the binding modes of this compound derivatives with target enzymes?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., histone deacetylases). Key residues (e.g., Asp-101 in HDAC6) form hydrogen bonds with the azepane nitrogen.
- MD Simulations : 100-ns trajectories assess stability of ligand-enzyme complexes, with RMSD <2.0 Å indicating robust binding .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .
- Data Contradiction Analysis : Cross-validate receptor binding data using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
- Computational Modeling : Combine docking with free-energy perturbation (FEP) calculations to predict binding free energies accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
